A Technical Guide to the Spectral Analysis of 2,4,8-Trimethylquinoline
A Technical Guide to the Spectral Analysis of 2,4,8-Trimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2,4,8-Trimethylquinoline and its Spectroscopic Characterization
2,4,8-Trimethylquinoline (CAS No. 18441-61-7) is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₃N and a molecular weight of 171.24 g/mol .[1] The quinoline scaffold is a prominent feature in many biologically active compounds and pharmaceutical agents.[1] The substitution pattern of the methyl groups on the quinoline ring significantly influences its chemical and physical properties, making detailed structural elucidation through spectroscopic methods essential.
This guide will systematically explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,4,8-trimethylquinoline. By understanding the theoretical underpinnings of each technique and comparing predicted data with that of known isomers, researchers can confidently identify and characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical environment of each proton and carbon atom is reflected in its unique chemical shift.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 2,4,8-trimethylquinoline is predicted to show distinct signals for the aromatic protons and the methyl groups. The electron-donating nature of the methyl groups and the anisotropic effects of the aromatic rings will influence the chemical shifts.
Predicted ¹H NMR Chemical Shifts for 2,4,8-Trimethylquinoline
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.1 - 7.3 | s | - |
| H-5 | ~7.6 - 7.8 | d | ~8.0 |
| H-6 | ~7.3 - 7.5 | t | ~7.5 |
| H-7 | ~7.4 - 7.6 | d | ~7.0 |
| 2-CH₃ | ~2.6 - 2.8 | s | - |
| 4-CH₃ | ~2.5 - 2.7 | s | - |
| 8-CH₃ | ~2.4 - 2.6 | s | - |
Note: These are predicted values. Actual experimental values may vary.
Causality Behind Predicted Chemical Shifts:
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Aromatic Protons (H-3, H-5, H-6, H-7): These protons are expected in the downfield region (7.0-8.0 ppm) characteristic of aromatic systems. The exact positions are influenced by the electronic effects of the methyl groups and the nitrogen atom.
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Methyl Protons (2-CH₃, 4-CH₃, 8-CH₃): These will appear as singlets in the upfield region, typically between 2.4 and 2.8 ppm. The methyl group at the 2-position is likely to be the most deshielded due to its proximity to the nitrogen atom.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2,4,8-trimethylquinoline, twelve distinct signals are expected, corresponding to the twelve carbon atoms in the molecule.
¹³C NMR Chemical Shifts for 2,4,8-Trimethylquinoline
While a complete experimental ¹³C NMR peak list for 2,4,8-trimethylquinoline is not publicly available, data for the closely related isomer, 2,4,6-trimethylquinoline, provides a valuable reference.
| Carbon Atom | Chemical Shift (δ, ppm) - 2,4,6-Trimethylquinoline |
| 2 | 157.0 |
| 3 | 122.1 |
| 4 | 143.5 |
| 4a | 126.5 |
| 5 | 129.9 |
| 6 | 135.8 |
| 7 | 125.1 |
| 8 | 129.1 |
| 8a | 146.9 |
| 2-CH₃ | 24.5 |
| 4-CH₃ | 18.6 |
| 6-CH₃ | 21.3 |
Data obtained from the NIST WebBook for 2,4,6-trimethylquinoline.
Interpretation and Prediction for 2,4,8-Trimethylquinoline:
The chemical shifts for 2,4,8-trimethylquinoline are expected to be similar to its 2,4,6-isomer, with slight variations due to the different position of one methyl group. The quaternary carbons (C-2, C-4, C-4a, C-8, C-8a) will have distinct chemical shifts from the protonated carbons. The methyl carbons will appear in the upfield region of the spectrum.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of quinoline derivatives is as follows:
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Sample Preparation:
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Accurately weigh 5-10 mg of the 2,4,8-trimethylquinoline sample.
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Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
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Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.
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NMR Spectrometer Setup:
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Insert the NMR tube into the spectrometer's probe.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
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Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
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Data Acquisition and Processing:
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Acquire the Free Induction Decay (FID).
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Process the FID using a Fourier transform.
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Apply phase and baseline corrections to the resulting spectrum.
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Reference the spectrum to the TMS signal at 0.00 ppm.
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Caption: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectral Data
The IR spectrum of 2,4,8-trimethylquinoline will exhibit characteristic absorptions for the aromatic C-H and C=C bonds, as well as the C-H bonds of the methyl groups.
Predicted IR Absorptions for 2,4,8-Trimethylquinoline
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3050 - 3000 | Aromatic C-H Stretch | Medium |
| 2980 - 2850 | Aliphatic C-H Stretch (CH₃) | Strong |
| 1600 - 1450 | Aromatic C=C Stretch | Medium |
| 1465 - 1440 | CH₃ Asymmetric Bending | Medium |
| 1385 - 1370 | CH₃ Symmetric Bending | Medium |
| 850 - 750 | Aromatic C-H Out-of-Plane Bend | Strong |
Interpretation of Vibrational Modes:
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C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds in aromatic rings, while the strong absorptions below 3000 cm⁻¹ are due to the C-H bonds of the methyl groups.
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C=C Stretching: The peaks in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the quinoline ring system.
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C-H Bending: The bands in the 1465-1370 cm⁻¹ range correspond to the bending vibrations of the methyl groups. The out-of-plane bending of the aromatic C-H bonds gives rise to strong absorptions in the fingerprint region (below 900 cm⁻¹), which can be diagnostic of the substitution pattern.
Experimental Protocol for FT-IR Spectroscopy
A common and straightforward method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.
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Sample Preparation:
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Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
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Place a small amount of the solid 2,4,8-trimethylquinoline sample directly onto the ATR crystal.
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Data Acquisition:
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Lower the press arm to ensure good contact between the sample and the crystal.
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Collect a background spectrum of the empty ATR crystal.
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Collect the sample spectrum. Most modern FT-IR spectrometers will automatically subtract the background spectrum.
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Data Analysis:
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Identify the major absorption bands and correlate them to the corresponding functional groups and vibrational modes.
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Caption: Experimental workflow for FT-IR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation and confirmation.
Predicted Mass Spectrum Data
For 2,4,8-trimethylquinoline, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.
Predicted Fragmentation Pattern for 2,4,8-Trimethylquinoline
| m/z | Predicted Ion | Comments |
| 171 | [M]⁺˙ | Molecular ion |
| 170 | [M-H]⁺ | Loss of a hydrogen radical |
| 156 | [M-CH₃]⁺ | Loss of a methyl radical |
| 142 | [M-H-HCN]⁺˙ or [M-CH₃-CH₂]⁺ | Complex fragmentation pathways |
Interpretation of Fragmentation:
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Molecular Ion ([M]⁺˙): The peak at m/z 171 corresponds to the intact molecule with one electron removed. Its presence and relative intensity provide information about the stability of the molecule.
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[M-H]⁺ and [M-CH₃]⁺: The loss of a hydrogen radical (to give m/z 170) or a methyl radical (to give m/z 156) are common fragmentation pathways for aromatic compounds with alkyl substituents. The loss of a methyl group is often a very favorable fragmentation.
Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying components of a mixture.
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Sample Preparation:
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Prepare a dilute solution of 2,4,8-trimethylquinoline in a volatile organic solvent (e.g., dichloromethane or methanol).
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GC-MS System Setup:
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Use a suitable capillary column (e.g., a non-polar column like DB-5ms) for the separation.
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Set the appropriate temperature program for the GC oven to ensure good separation of the analyte from any impurities.
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Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-300).
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Data Acquisition and Analysis:
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Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
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Acquire the mass spectrum of the peak corresponding to 2,4,8-trimethylquinoline.
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Analyze the mass spectrum to identify the molecular ion and major fragment ions.
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Caption: Experimental workflow for GC-MS analysis.
Conclusion
References
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PubChem. (n.d.). 2,4,8-Trimethylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
